Darodipine

Vue d'ensemble

Description

Darodipine is an experimental calcium channel blocker that may reduce neuronal cytoskeletal alterations during aging and in neurodegenerative disorders based on animal models .

Synthesis Analysis

The synthesis of dihydropyrimidines, which are isosteres of Nifedipine and have a similar structure to this compound, has been extensively studied . The Biginelli condensation reaction has been used to synthesize dihydropyrimidines, with several substitutions at the C3, C4, and C5 positions of dihydropyrimidines being explored .

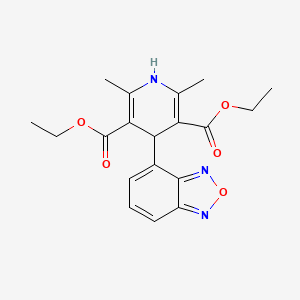

Molecular Structure Analysis

The molecular formula of this compound is C19H21N3O5 . Its molecular weight is 371.4 g/mol . The IUPAC name is diethyl 4- (2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .

Applications De Recherche Scientifique

Inhibiteur calcique

La darodipine est un inhibiteur calcique expérimental . Les inhibiteurs calciques sont connus pour leur efficacité dans des affections telles que l'angine de poitrine, l'hypertension artérielle et l'infarctus du myocarde . Ils présentent des effets vasodilatateurs et dépresseurs cardiaques .

Troubles neurodégénératifs

Sur la base de modèles animaux, la this compound peut réduire les altérations du cytosquelette neuronal pendant le vieillissement et dans les troubles neurodégénératifs . Cela suggère des applications potentielles dans le traitement et la prise en charge des maladies neurodégénératives.

Effet sur les systèmes sérotoninergiques du cerveau

Des études réalisées sur des rats ont montré que la this compound avait un effet sur les systèmes sérotoninergiques du cerveau . Cela pourrait avoir des implications dans le traitement des troubles liés à un déséquilibre de la sérotonine.

Processus de mémoire et d'apprentissage

La this compound a été montrée pour altérer les processus de mémoire et d'apprentissage chez les souris . Bien que cela puisse sembler un effet négatif, cela pourrait fournir des informations précieuses sur les mécanismes de la mémoire et de l'apprentissage, et pourrait potentiellement être utilisé dans la recherche liée à ces processus cognitifs.

Effet sur le profil capillaire réactif à la phosphatase alcaline

Les effets à long terme de la this compound testés chez les rats ont montré un changement significatif dans leurs valeurs de profil capillaire réactif à la phosphatase alcaline . Les enzymes phosphatases alcalines jouent un rôle important dans le fonctionnement des activités capillaires cérébrales .

Effet sur la concentration plasmatique

L'effet de la this compound sur la concentration plasmatique a été testé sur un groupe de volontaires humains mâles en bonne santé . Le résultat a montré que la this compound entraînait un changement de la fréquence cardiaque et de la pression artérielle diastolique, qui est lié à la concentration plasmatique .

Effets antioxydants

La this compound a des effets préventifs supplémentaires, en raison de ses propriétés antagonistes du calcium, contre les altérations électrophysiologiques induites par les radicaux libres . Il est probable que cela soit dû au piégeage de ces molécules radicalaires . Cela suggère des applications antioxydantes potentielles de la this compound.

Agents antihypertenseurs et anticancéreux

Les 1,4-dihydropyridines, le groupe auquel appartient la this compound, sont connues pour leurs effets antihypertenseurs et anticancéreux . Cela suggère des applications potentielles de la this compound dans le traitement de l'hypertension et du cancer.

Mécanisme D'action

Target of Action

Darodipine is primarily a calcium channel blocker . It targets the L-type calcium channels , which play a crucial role in regulating the influx of calcium ions into cells .

Mode of Action

As a calcium channel blocker, this compound works by restricting the influx of calcium ions through the L-type channels . This action results in the relaxation of cardiac and smooth vascular muscles .

Biochemical Pathways

For instance, studies on rats have shown that this compound can affect brain serotonergic systems , leading to an increase in the 5-HIAA/5-HT ratio within various parts of the brain .

Pharmacokinetics

As a general characteristic of calcium channel blockers, they are usually well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The action of this compound leads to several effects at the molecular and cellular levels. Its primary effect is the relaxation of cardiac and smooth vascular muscles , which can help in conditions like hypertension and angina . Additionally, studies on animal models suggest that this compound may reduce neuronal cytoskeletal alterations during aging and in neurodegenerative disorders .

Analyse Biochimique

Biochemical Properties

Darodipine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This inhibition affects various calcium-dependent processes within the cell. This compound has been shown to interact with brain serotonergic systems, increasing the 5-HIAA/5-HT ratio within various parts of the brain . This interaction suggests that this compound may influence neurotransmitter metabolism and signaling pathways.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways, which are crucial for various cellular activities such as muscle contraction, neurotransmitter release, and gene expression. In neuronal cells, this compound has been observed to reduce cytoskeletal alterations, which may help in maintaining cell structure and function during aging and in neurodegenerative conditions . Additionally, this compound’s impact on the serotonergic system indicates its potential role in regulating mood and cognitive functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to L-type calcium channels, leading to the inhibition of calcium ion influx. This inhibition reduces intracellular calcium levels, which in turn affects various calcium-dependent processes. This compound’s interaction with calcium channels results in vasodilation and decreased cardiac contractility, contributing to its therapeutic effects in conditions such as hypertension and angina . Furthermore, this compound’s influence on the serotonergic system suggests that it may modulate neurotransmitter release and receptor activity, impacting mood and cognitive functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time Studies have shown that this compound is relatively stable and maintains its activity over extended periodsIn in vitro studies, this compound has demonstrated sustained inhibition of calcium channels, leading to prolonged vasodilation and reduced cardiac contractility . In in vivo studies, this compound’s effects on neuronal cells have shown potential benefits in reducing cytoskeletal alterations and maintaining cell function during aging .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit calcium channels and produce vasodilatory effects without significant adverse effects . At higher doses, this compound may cause toxic effects, including excessive vasodilation and hypotension. In animal models, this compound has demonstrated a dose-dependent reduction in neuronal cytoskeletal alterations, suggesting its potential therapeutic benefits in neurodegenerative disorders .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with calcium channels. By inhibiting calcium influx, this compound affects calcium-dependent enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. Additionally, this compound’s influence on the serotonergic system suggests that it may impact neurotransmitter metabolism and signaling pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound accumulates in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on calcium channels and other cellular processes . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with calcium channels and modulates calcium signaling pathways . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments. The accumulation of this compound in these organelles allows it to effectively inhibit calcium influx and exert its therapeutic effects.

Propriétés

IUPAC Name |

diethyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-5-25-18(23)14-10(3)20-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13-17(12)22-27-21-13/h7-9,16,20H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERUYFVNIOLCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223125 | |

| Record name | Darodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72803-02-2 | |

| Record name | Darodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72803-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darodipine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072803022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DARODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4AL7X96GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

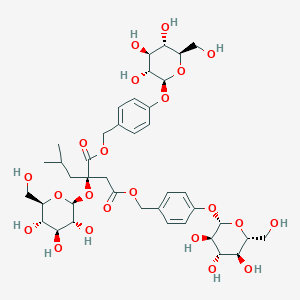

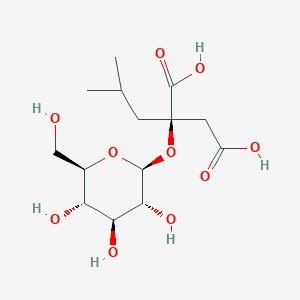

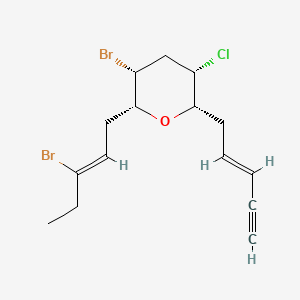

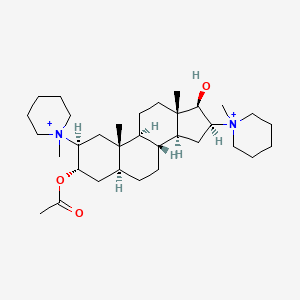

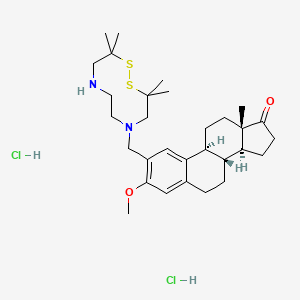

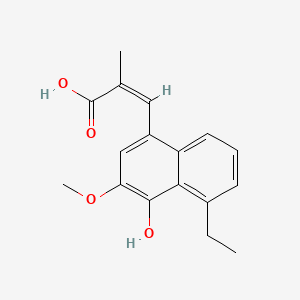

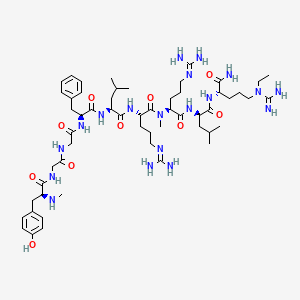

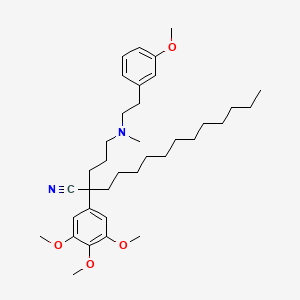

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.